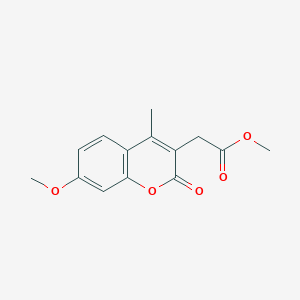
methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a derivative of coumarin, a chemical compound that belongs to the benzopyrone chemical class. This derivative is of interest due to its potential applications in various fields of chemistry and pharmacology, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of derivatives similar to methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves multiple steps, including reactions with ethyl bromoacetate, hydrazine hydrate, and different aromatic aldehydes. These steps lead to the formation of Schiff’s bases and subsequent products, demonstrating the compound's complex synthetic pathway and the versatility of its chemical structure (Čačić et al., 2009).
Molecular Structure Analysis
Theoretical studies, including density functional theory (DFT) models, have been used to analyze the molecular structure of methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate, a compound closely related to the one of interest. These studies help in understanding the vibrational frequencies and the best methods for calculating stretching vibration frequencies within the molecule, indicating the compound's complex molecular structure and properties (Al-amiery et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound include cyclization with amines, leading to the formation of 2-pyridone derivatives. This reaction pathway highlights the compound's reactivity and potential for creating biologically and medicinally interesting molecules (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of compounds in this class are characterized by their crystalline structures, as determined through X-ray crystallography. Studies have shown that these compounds can form stable crystalline structures with specific geometric configurations, which are essential for understanding their physical behavior and interactions (Mao et al., 2015).
科学的研究の応用
Synthesis and Biological Activities
Antimicrobial Activity : Compounds derived from "methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" have been synthesized for their potential antibacterial and antifungal activities. For instance, Parameshwarappa et al. (2009) synthesized a series of thiazole substituted coumarins from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, demonstrating significant antimicrobial properties Parameshwarappa, G., Lingamani, J., Patil, S., & Goudgaon, N. (2009). Similarly, Čačić et al. (2009) reported the design and synthesis of thiazolidin-4-ones based on a related chromenyl acetic acid, which were intended for antibacterial testing Čačić, M., Molnar, M., Balić, T., Draca, N., & Rajković, V. (2009).
Chemical Synthesis and Characterization : The chemical synthesis and structural elucidation of molecules similar to "methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate" have been a subject of study, revealing their potential for further modification and application in various fields. For example, Al-amiery et al. (2013) synthesized and performed theoretical studies on methyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate, highlighting the methods to calculate stretching vibration frequencies within the molecule Al-amiery, A., Obayes, H. R., Alwan, G. H., Kadhum, A., & Mohamad, A. (2013).
Antioxidative and Anti-inflammatory Properties : Research by Makkar and Chakraborty (2018) isolated a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia. This compound exhibited significant anti-inflammatory activity through cyclooxygenase and lipoxygenase inhibitory assays, alongside notable antioxidative properties Makkar, F., & Chakraborty, K. (2018).
Re-cyclization Mechanism Study : Zhang et al. (2013) proposed and described the synthesis of 2-pyridone derivatives from various amines and acrylate derivatives, providing insights into a potential reaction mechanism. This research underscores the versatility of chromen-3-yl derivatives in synthesizing biologically and medicinally interesting molecules Zhang, Y., Lv, Z., Zhang, M., & Li, K. (2013).
作用機序
Mode of Action
Coumarin derivatives, to which this compound belongs, are known to interact with their targets through various mechanisms, including hydrogen bonding and weak c—h o interactions .
Biochemical Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some coumarin derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may have similar effects.
特性
IUPAC Name |
methyl 2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-10-5-4-9(17-2)6-12(10)19-14(16)11(8)7-13(15)18-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUIBZZZBRDMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

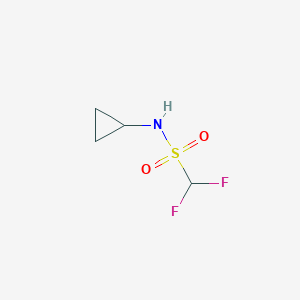
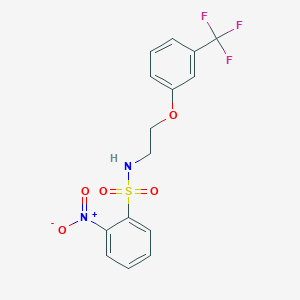
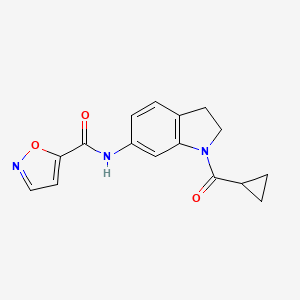
![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
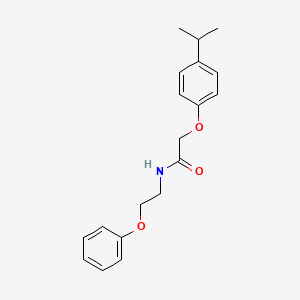
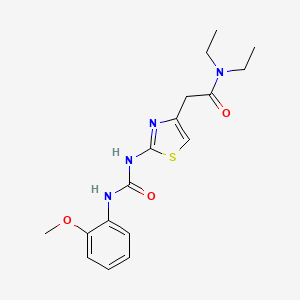
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)
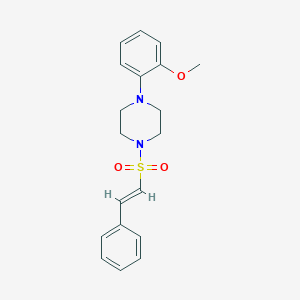
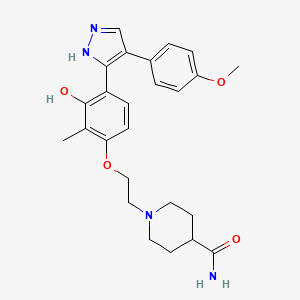
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)
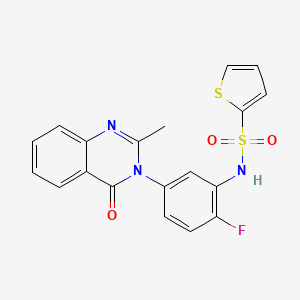
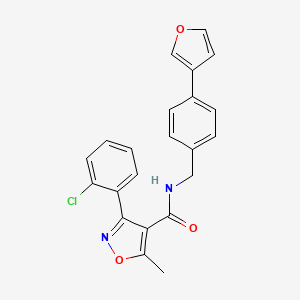
![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)